[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2580203-78-5 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N2O2.2ClH/c10-3-6-7 (11-4-9-6)5-1-8-2-5;;/h4-5,8,10H,1-3H2;2*1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder in physical form . The molecular weight of the compound is not specified in the available sources.Scientific Research Applications
Catalytic Asymmetric Addition
One notable application of azetidine and oxazolyl derivatives is in catalytic asymmetric addition reactions. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to azetidin-3-yl-oxazolyl methanol, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of azetidine-based compounds in asymmetric synthesis, which is crucial for creating chiral molecules with specific 3D orientations useful in pharmaceuticals, agrochemicals, and materials science (Wang et al., 2008).
Synthesis of Heterocyclic Compounds
Azetidines also play a significant role in the synthesis of heterocyclic compounds, which are a core part of many pharmaceuticals and agrochemicals. Reactions involving azetidine derivatives, such as the synthesis of indolyl azetidinones, have been explored for their anti-inflammatory properties. This underscores the utility of azetidine-based compounds in developing new therapeutic agents with potential anti-inflammatory activity (Kalsi et al., 1990).
Polymerization
Azetidine compounds, including those related to the specified chemical structure, have been investigated in the polymerization field. For example, azetidine itself undergoes polymerization under the influence of various cationic initiators, leading to polymers with a mix of tertiary, secondary, and primary amino functions. This opens up possibilities for using azetidine-based monomers in creating novel polymers with specific functional properties, which could be useful in materials science, biotechnology, and as specialty chemicals (Schacht & Goethals, 1974).
Chemical Transformations and Rearrangements
Chemical transformations and rearrangements involving azetidine-based compounds, such as the novel rearrangements of chiral 3-oxazolidinylazetidin-2-ones, are of significant interest in synthetic chemistry. These rearrangements lead to the formation of unique heterocyclic structures, demonstrating the versatility of azetidine and oxazolyl derivatives in facilitating complex chemical transformations. Such reactions are invaluable for synthesizing complex molecules for pharmaceuticals, agrochemicals, and organic materials (Ojima & Pei, 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Compounds containing an azetidine ring, like “[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride”, are often used in medicinal chemistry due to their potential to mimic the structure of natural amino acids . They can interact with various biological targets, including enzymes and receptors, and modulate their activity.
Mode of Action
The interaction of “this compound” with its targets could involve the formation of hydrogen bonds or other types of non-covalent interactions. This can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could potentially alter the flux through that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would be influenced by factors such as its chemical structure, solubility, and stability. These properties would determine its bioavailability, or the extent to which the compound reaches its site of action in the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on the nature of its targets and the specific changes it induces in their activity. This could range from the modulation of signal transduction pathways to the alteration of gene expression patterns .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For instance, certain conditions might enhance or inhibit its interaction with its targets .
Properties
IUPAC Name |
[2-(azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2ClH/c10-4-6-3-9-7(11-6)5-1-8-2-5;;/h3,5,8,10H,1-2,4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORCJAILAWVUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(O2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.